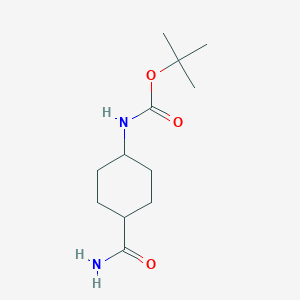

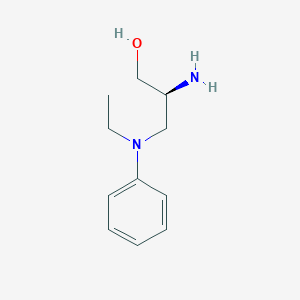

(3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid, also known as Boc-4-methylpyrrolidine-3-carboxylic acid, is a chiral carboxylic acid that is used in the synthesis of various compounds, including pharmaceuticals. Boc-4-methylpyrrolidine-3-carboxylic acid has been studied extensively in the fields of chemistry, biochemistry, and pharmacology.

科学的研究の応用

Biologically Active Compounds of Plants

Natural carboxylic acids, including compounds like (3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid, are plant-derived compounds known for their biological activity. Studies show that such acids exhibit a range of bioactivities, including antioxidant, antimicrobial, and cytotoxic properties. The structure of these acids significantly influences their bioactivity, with a correlation observed between the number of hydroxyl groups, conjugated bonds, and their biological effects. For instance, compounds with higher antioxidant activity have been identified based on their structural attributes, suggesting the potential of this compound in similar applications (Godlewska-Żyłkiewicz et al., 2020).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including this compound, have been studied for their role in fermentative production processes using engineered microbes. These acids can inhibit microbial growth at concentrations below desired yields, highlighting the importance of understanding their inhibitory mechanisms. Such knowledge aids in the engineering of more robust microbial strains for industrial applications, potentially including those involving this compound (Jarboe et al., 2013).

Liquid-Liquid Extraction of Carboxylic Acids

The extraction of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) techniques is of significant interest, especially for bio-based plastic production. Research in this area focuses on solvent developments for efficient carboxylic acid recovery, including this compound. Novel solvents such as ionic liquids have been explored, offering advancements in acid extractions and providing insights into potential applications of this compound in such processes (Sprakel & Schuur, 2019).

Catalytic Non-Enzymatic Kinetic Resolution

The resolution of racemates, including potentially this compound, plays a crucial role in the synthesis of chiral compounds. Catalytic non-enzymatic kinetic resolution has emerged as a significant method, leveraging chiral catalysts for high enantioselectivity and yield. This approach is crucial for the synthesis of enantiopure compounds, indicating the relevance of such techniques in the application of this compound (Pellissier, 2011).

特性

IUPAC Name |

(3R,4S)-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-10-7-15(8-12(10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGSNKXBKDVHPM-PWSUYJOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B1374976.png)

![7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1374977.png)

![3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1374981.png)

![2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374987.png)